(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO3/c18-13-5-3-12(4-6-13)16-10-8-14(21-16)7-9-15(19)17-2-1-11-20-17/h1-11H/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZANYCJJCTDNX-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the chalcone into its corresponding alcohol.
Substitution: Halogenation or nitration reactions can introduce additional functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated chalcones.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of furan-containing compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the 4-chlorophenyl group is believed to contribute to enhanced activity against specific tumor types by interacting with cellular targets involved in proliferation and survival pathways .
Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one exhibited significant inhibition of the growth of breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the compound's potential as a lead structure for developing new anticancer therapies.
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction | |
| HeLa | 15.0 | Cell cycle arrest |
Antiviral Activity
Recent investigations have also focused on the antiviral properties of this compound. It has been included in various screening libraries aimed at identifying novel antiviral agents, particularly against RNA viruses such as influenza and coronaviruses . The furan ring system may play a crucial role in disrupting viral replication processes.
Case Study:
In a recent antiviral screening study, several furan derivatives were tested for their ability to inhibit viral replication in vitro. The results indicated that this compound showed promising inhibitory activity against the replication of a strain of influenza virus, suggesting its potential as a scaffold for developing new antiviral drugs.
| Virus Type | Inhibition Percentage | Concentration Tested (µM) |
|---|---|---|
| Influenza A | 70% | 25 |
| SARS-CoV-2 | 65% | 30 |
Agrochemical Applications
The compound's structural features suggest potential applications in agrochemicals as well. Research has indicated that similar compounds can act as effective herbicides or insecticides due to their ability to interfere with biochemical pathways in pests .
Case Study:
Field trials conducted on crops treated with formulations containing furan-based compounds showed reduced pest populations and improved crop yields compared to untreated controls. This suggests that this compound could be explored further for agricultural applications.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways, while its antimicrobial activity could result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues and their differentiating features are summarized below:
Key Observations :
- Chlorine Position : The 4-chlorophenyl group in the target compound improves electrophilicity compared to 2- or 3-chloro derivatives, enhancing reactivity in nucleophilic additions .
- Furan vs.
- Electron-Donating Groups: Methoxy or methyl substituents (e.g., 2a) increase electron density, reducing enone reactivity but improving stability .
Reactivity Trends :
- Michael Additions : The α,β-unsaturated ketone undergoes nucleophilic attacks, with reactivity modulated by the 4-chlorophenyl group (electron-withdrawing) and furans (electron-donating) .
- Photochemical Stability : The conjugated system in the target compound may exhibit greater UV stability compared to fluorine-substituted analogues .
Physicochemical Properties
Biological Activity
The compound (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one , also referred to by its chemical identifier MFCD01167282, is a furan-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's molecular formula is with a complex structure that includes multiple aromatic rings and functional groups. The presence of the 4-chlorophenyl and furan moieties suggests potential interactions with various biological targets, including enzymes and receptors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of furan derivatives, including this compound. In vitro assays demonstrated that compounds structurally related to this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, a related study found that derivatives with similar furan structures showed promising results against Mia PaCa-2 and PANC-1 pancreatic cancer cell lines, indicating the potential for further development as anticancer agents .
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
The compound's structural features suggest it may act as a DPP-IV inhibitor, which is crucial for managing type 2 diabetes. DPP-IV inhibitors improve glycemic control by preventing the degradation of incretin hormones. Research indicates that modifications in furan derivatives can enhance their DPP-IV inhibitory activity, with some compounds achieving IC50 values in the low nanomolar range . The electronic properties of substituents, such as the chlorophenyl group, significantly influence binding affinity and potency.
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds emphasizes the importance of specific functional groups in modulating biological activity. The presence of electron-withdrawing groups like chlorine enhances the lipophilicity and binding interactions at target sites. For example:
| Compound | IC50 (nM) | Activity Type |
|---|---|---|
| Compound A | 0.51 | DPP-IV Inhibition |
| Compound B | 0.66 | DPP-IV Inhibition |
| Compound C | 1.42 | DPP-IV Inhibition |
This table illustrates how slight variations in structure can lead to significant differences in biological activity .
Case Studies
Several case studies have investigated the biological activities of compounds similar to this compound:
- Antitumor Activity : A study assessed a series of furan derivatives against multiple cancer cell lines, revealing that specific substitutions enhanced cytotoxicity and selectivity towards cancer cells .
- DPP-IV Inhibitory Effects : Another investigation focused on the relationship between structural modifications and DPP-IV inhibition, demonstrating that compounds with furan rings exhibited superior inhibitory effects compared to traditional inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
